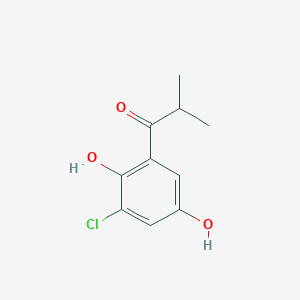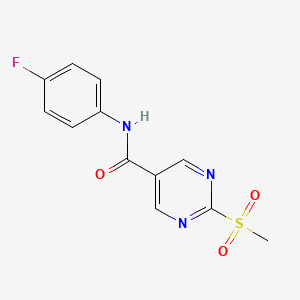![molecular formula C16H29NO5 B14182191 11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid CAS No. 920982-62-3](/img/structure/B14182191.png)
11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid: is an organic compound with a complex structure that includes both carboxylic acid and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid can be achieved through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with undecanoic acid, which is a fatty acid derived from natural sources such as castor oil.
Functional Group Modification: The carboxylic acid group of undecanoic acid is first converted to an amide group through a reaction with an appropriate amine, such as propanoylamine.
Carboxymethylation: The resulting amide is then subjected to carboxymethylation using a reagent like chloroacetic acid under basic conditions to introduce the carboxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and carboxylic acid groups, leading to the formation of corresponding oxides and acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, such as halogenation or esterification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary alcohols and aldehydes.
Substitution: Formation of halogenated derivatives and esters.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Polymer Science: It can be used as a monomer or a building block in the synthesis of polymers with specific properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their functions or to develop new bioconjugates for therapeutic applications.
Medicine:
Drug Delivery: The compound can be incorporated into drug delivery systems, such as nanoparticles or liposomes, to enhance the delivery and efficacy of therapeutic agents.
Industry:
Surfactants: The compound can be used in the formulation of surfactants for various industrial applications, including detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of 11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In drug delivery, it can enhance the solubility and stability of therapeutic agents, facilitating their transport across biological membranes.
Comparación Con Compuestos Similares
11-Aminoundecanoic acid: A precursor to Nylon-11, used in polymer synthesis.
10-Undecenoic acid: Used in the production of various industrial chemicals and as a precursor in organic synthesis.
Uniqueness: 11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid is unique due to its dual functional groups (carboxylic acid and amide), which provide versatility in chemical reactions and applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
920982-62-3 |
|---|---|
Fórmula molecular |
C16H29NO5 |
Peso molecular |
315.40 g/mol |
Nombre IUPAC |
11-[carboxymethyl(propanoyl)amino]undecanoic acid |
InChI |
InChI=1S/C16H29NO5/c1-2-14(18)17(13-16(21)22)12-10-8-6-4-3-5-7-9-11-15(19)20/h2-13H2,1H3,(H,19,20)(H,21,22) |
Clave InChI |
IWWIQKRZKCSYFG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(CCCCCCCCCCC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)

![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)

![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)

![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)

![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14182167.png)

![[1,1'-Biphenyl]-2-yl 2-chloropropanoate](/img/structure/B14182192.png)
![2-[(Octadecyloxy)methyl]pentanedinitrile](/img/structure/B14182203.png)
